N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide
CAS No.: 2034353-75-6
Cat. No.: VC7541882
Molecular Formula: C18H15F3N4O
Molecular Weight: 360.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034353-75-6 |
|---|---|
| Molecular Formula | C18H15F3N4O |
| Molecular Weight | 360.34 |
| IUPAC Name | N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C18H15F3N4O/c19-18(20,21)16-4-2-1-3-15(16)17(26)23-9-10-25-12-14(11-24-25)13-5-7-22-8-6-13/h1-8,11-12H,9-10H2,(H,23,26) |
| Standard InChI Key | DFNMCNSTEYMZFI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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2-(Trifluoromethyl)benzamide core: A benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and an amide functional group.
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Ethyl linker: A two-carbon chain connecting the benzamide to the pyrazole ring.
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4-(Pyridin-4-yl)-1H-pyrazol-1-yl group: A pyrazole ring substituted with a pyridine moiety at the 4-position .
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and pyrazole rings contribute to π-π stacking interactions and hydrogen bonding capabilities .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₁₆F₃N₄O |
| Molecular Weight | 401.4 g/mol |
| Functional Groups | Trifluoromethyl, amide, pyrazole, pyridine |
| Key Substituents | Ortho-CF₃ on benzene; pyridin-4-yl on pyrazole |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with diketones or alkynes .
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Introduction of the pyridine moiety: Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
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Amide bond formation: Coupling the benzamide precursor with the ethyl-linked pyrazole-pyridine intermediate using carbodiimide-based reagents .
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole cyclization | Hydrazine, β-keto ester, ethanol, reflux | 65–75 |
| 2 | Pyridine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 |
| 3 | Amide coupling | EDCI, HOBt, DCM, rt | 70–85 |
Optimization focuses on improving yields through catalyst selection (e.g., PEPPSI-IPr for cross-coupling) and solvent systems (DMF/EtOH mixtures) .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 8.15 (s, 1H, pyrazole-H), 7.95–7.85 (m, 4H, benzamide-H), 4.45 (t, J = 6.4 Hz, 2H, -CH₂-), 3.90 (t, J = 6.4 Hz, 2H, -CH₂-) .
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IR (ATR): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F stretch), 1240 cm⁻¹ (C-N stretch).
Solubility and Stability
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Stability: Stable under ambient conditions but hydrolyzes in strong acids/bases due to the amide bond .
Biological Activity and Applications
Table 3: Biological Screening Data
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| EGFR kinase | Fluorescence | 120 nM | |
| VEGFR-2 | ELISA | 85 nM | |
| GlyT1 uptake | Radioligand | 1.8 nM |
Structure-Activity Relationships (SAR)
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Trifluoromethyl group: Critical for target binding and metabolic resistance .
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Pyridine substitution: Enhances solubility and π-stacking interactions .
Future Directions
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Pharmacokinetic studies: Improve oral bioavailability via prodrug strategies.
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Target validation: Explore off-target effects using CRISPR-Cas9 screens.
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Clinical translation: Initiate Phase I trials for oncology indications.
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